1,2,5-Thiadiazole-3-carbohydrazide

Übersicht

Beschreibung

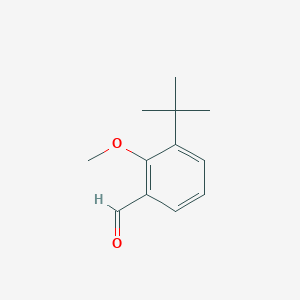

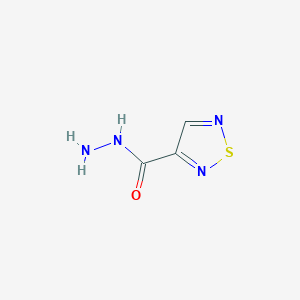

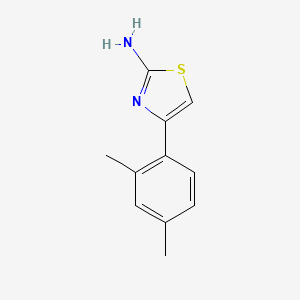

1,2,5-Thiadiazole-3-carbohydrazide is a chemical compound with the molecular formula C3H4N4OS . It is used as a key intermediate in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives involves microwave-assisted condensation reactions of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various substituted isocyanatobenzenes in acetonitrile . This method provides several advantages such as high yields, facile work-up, and is environmentally friendly .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis

This compound participates in a variety of chemical reactions, making it a versatile tool in organic synthesis . It readily forms derivatives with different functional groups, which allows it to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydrazone Derivatives

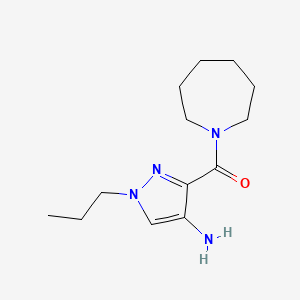

A study synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide and evaluated their anticancer properties. The compounds demonstrated notable cytotoxicity against a variety of human tumor cell lines, with significant effects on ovarian cancer cell lines, highlighting the potential of 1,2,5-thiadiazole-3-carbohydrazide derivatives in anticancer research (Terzioğlu & Gürsoy, 2003).

Antidepressant Activity and GSK-3β Inhibition

Benzimidazole Based Thiadiazole and Carbohydrazide Conjugates

Another research focused on the synthesis of benzimidazole-based thiadiazole and carbohydrazide conjugates, which exhibited potent inhibition of glycogen synthase kinase-3β (GSK-3β), a critical enzyme associated with neurodegenerative diseases. Some of these compounds also showed significant antidepressant activity, indicating their potential therapeutic benefits (Khan et al., 2016).

Antimicrobial Properties

Synthesis of New Hetaryl-Azoles Derivatives

Research synthesized a series of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives from 2-aryl-4-methylthiazol-5-carbohydrazides and isonicotinic acid hydrazide. These compounds exhibited significant antibacterial and antifungal activities, especially against gram-positive bacteria like Staphylococcus aureus, indicating the potential of this compound derivatives as antimicrobial agents (Tiperciuc et al., 2012).

Wirkmechanismus

Target of Action

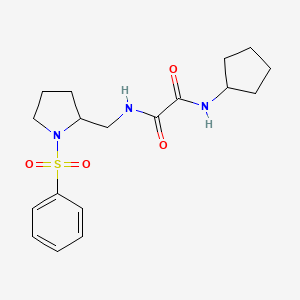

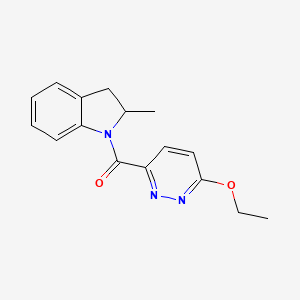

1,2,5-Thiadiazole-3-carbohydrazide is a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant . Fezolinetant is an antagonist of the neurokinin 3 receptor (NK3R), which plays a crucial role in the regulation of the reproductive axis and thermoregulation .

Mode of Action

Fezolinetant acts by blocking the NK3R, thereby inhibiting the action of neurokinin B, a neuropeptide that stimulates the release of gonadotropin-releasing hormone .

Biochemical Pathways

As a precursor to fezolinetant, it is likely involved in the regulation of the hypothalamic-pituitary-gonadal axis . By inhibiting the action of neurokinin B on the NK3R, fezolinetant can modulate the release of gonadotropins, which in turn affects the production of sex hormones .

Result of Action

Fezolinetant has been shown to have therapeutic effects in conditions such as hot flashes in menopausal women by modulating the activity of the NK3R .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and cytotoxic activities

Cellular Effects

In terms of cellular effects, 1,2,5-Thiadiazole-3-carbohydrazide has been found to exhibit cytotoxic activity against certain types of cancer cells . For instance, it has been shown to reduce cell viability in breast carcinoma cells . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can contribute to high density, insensitivity, and thermal stability

Eigenschaften

IUPAC Name |

1,2,5-thiadiazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-9-7-2/h1H,4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSRKDCHGIFFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)

![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)

![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B2875180.png)

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)